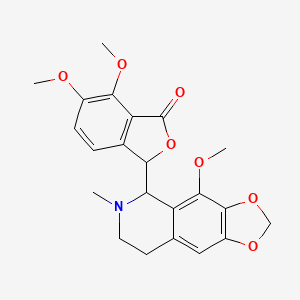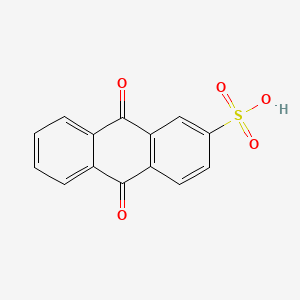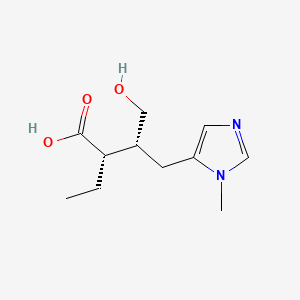
Pilocarpic acid
描述
Pilocarpic acid is a degradation product of pilocarpine, an alkaloid derived from the leaves of the Pilocarpus genus. Pilocarpine is well-known for its medicinal properties, particularly in the treatment of glaucoma and dry mouth. This compound, being a hydrolysis product, shares some structural similarities with pilocarpine but differs in its chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions: Pilocarpic acid is typically obtained through the hydrolysis of pilocarpine. The hydrolysis reaction can be carried out under acidic or basic conditions. For instance, pilocarpine can be hydrolyzed in the presence of hydrochloric acid or sodium hydroxide to yield this compound and other by-products.
Industrial Production Methods: In industrial settings, the production of this compound involves the controlled hydrolysis of pilocarpine. The process is optimized to maximize the yield of this compound while minimizing the formation of unwanted by-products. The reaction conditions, such as temperature, pH, and reaction time, are carefully monitored to ensure the efficiency and purity of the final product.
化学反应分析
Types of Reactions: Pilocarpic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products, depending on the oxidizing agent used.
Reduction: Although less common, this compound can be reduced under specific conditions to yield reduced derivatives.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be employed in substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield different carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule.
科学研究应用
Pilocarpic acid has several scientific research applications, including:
Chemistry: It is used as a reference compound in analytical chemistry to study the degradation pathways of pilocarpine.
Biology: this compound is used in biological studies to understand the metabolism and degradation of pilocarpine in living organisms.
Medicine: Research on this compound helps in understanding the pharmacokinetics and pharmacodynamics of pilocarpine, particularly its stability and degradation in pharmaceutical formulations.
Industry: this compound is used in the quality control of pilocarpine-containing products to ensure their purity and stability.
作用机制
Pilocarpic acid itself does not have a well-defined mechanism of action, as it is primarily a degradation product of pilocarpine. understanding its formation and stability is crucial in the context of pilocarpine’s pharmacological effects. Pilocarpine acts as a muscarinic receptor agonist, particularly targeting the muscarinic acetylcholine receptors in the eye and salivary glands. The degradation of pilocarpine to this compound can affect its overall efficacy and safety.
相似化合物的比较
Pilocarpine: The parent compound from which pilocarpic acid is derived.
Isopilocarpine: An epimer of pilocarpine that also undergoes hydrolysis to form this compound.
Pilocarpidine: Another alkaloid from the Pilocarpus genus with similar pharmacological properties.
Comparison:
Pilocarpine vs. This compound: Pilocarpine is an active pharmacological agent, while this compound is a degradation product with limited biological activity.
Isopilocarpine vs. This compound: Isopilocarpine, like pilocarpine, is an active compound, whereas this compound is a hydrolysis product.
Pilocarpidine vs. This compound: Pilocarpidine has distinct pharmacological effects compared to this compound, which is primarily studied for its role in the degradation of pilocarpine.
属性
IUPAC Name |
(2S,3R)-2-ethyl-3-(hydroxymethyl)-4-(3-methylimidazol-4-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c1-3-10(11(15)16)8(6-14)4-9-5-12-7-13(9)2/h5,7-8,10,14H,3-4,6H2,1-2H3,(H,15,16)/t8-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJRPDGADPABWOY-WPRPVWTQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(CC1=CN=CN1C)CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]([C@@H](CC1=CN=CN1C)CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28406-15-7 | |
| Record name | Pilocarpic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028406157 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PILOCARPIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/978XN1E1ZN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



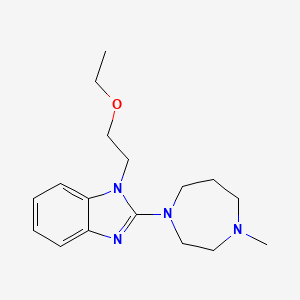



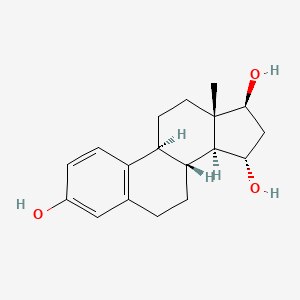
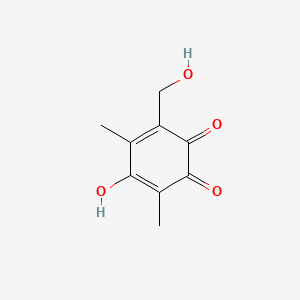



![3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-7-[[2-(tetrazol-1-yl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1214585.png)
